molecular formula C16H16N6O2 B2919336 5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034373-63-0

5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2919336
CAS No.: 2034373-63-0
M. Wt: 324.344
InChI Key: QYDKELKRSUJONE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}. Its structure includes:

  • Cyclopropyl group : Contributes to the compound's lipophilicity.
  • Pyrazole and isoxazole rings : Known for their biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including:

  • Inhibition of cyclooxygenase enzymes : This leads to anti-inflammatory effects.
  • Modulation of cell signaling pathways : Involvement in apoptosis and cell cycle regulation has been noted in several studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including isoxazole compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : A study evaluated the cytotoxicity of related isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 µM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds similar to our target showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest.
CompoundIC50 (µM)Mechanism
Isoxazole (3)86Apoptosis promotion
Isoxazole (6)755Cell cycle arrest

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert its effects on inflammatory pathways.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The review emphasized that modifications on the pyrazole ring significantly influence biological activity .
  • Preclinical Research : In vivo studies have demonstrated that pyrazole-containing compounds can effectively reduce tumor growth rates in xenograft models. These findings suggest potential therapeutic applications in oncology .

Properties

IUPAC Name

5-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-22-11(6-12(20-22)14-9-17-4-5-18-14)8-19-16(23)13-7-15(24-21-13)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKELKRSUJONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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